1-Benzofuran-6-amine is a chemical compound that belongs to the benzofuran class, which has been identified as a core structure in various pharmacologically active natural products and synthetic compounds. The benzofuran scaffold is known for its wide range of biological activities and has been explored for its therapeutic potential in numerous diseases, including depressive disorders, Parkinson's disease, cancer, and viral infections1246.
The benzofuran derivatives have been studied extensively for their role as monoamine oxidase inhibitors (MAO-Is). Specifically, compounds with a 6'-substituted (E)-2-(benzofuran-3(2H)-ylidene)-N-alkylacetamide skeleton have shown outstanding affinities to MAO-A and MAO-B, with selectivity that holds therapeutic relevance in the treatment of depressive disorders and Parkinson's disease, respectively1. The rigid E-geometry of the exocyclic double bond in these compounds allows for a more efficient binding conformation, which is crucial for their high affinity toward both MAO isoforms1. Additionally, benzofuran derivatives have been found to inhibit aromatase (CYP19), an enzyme involved in the biosynthesis of estrogens, which is a target for breast cancer therapy5.
The novel class of benzofuran derivatives acting as MAO-Is has shown promise as safer therapeutic agents against depression and Parkinson's disease. The sulfonyloxy and benzyloxy derivatives, in particular, have exhibited potent inhibition of MAO-A and MAO-B, respectively, with selectivity profiles that could lead to fewer side effects compared to existing treatments1.
Benzofuran-2-carboxamides have been synthesized and evaluated for their antiproliferative effects on tumor cell lines. Certain compounds, such as 2-imidazolynyl substituted and 2-N-acetamidopyridyl substituted derivatives, have shown selective concentration-dependent antiproliferative effects and induced apoptosis in specific cancer cell lines4. Moreover, potent antitumor benzofuran derivatives have been synthesized, which were more potent than comparative standards in tests against twelve different human cancer cell lines6.
Benzofuran derivatives have also demonstrated significant antiviral activity. Some compounds have shown higher potency against HIV than the standard drug Atevirdine, with compound 6 being notably potent with a wider therapeutic index6. Additionally, these derivatives have been tested for their inhibitory activity against HCV NS3-4A protease, with some compounds exhibiting significant activity, although generally weaker than the standard VX-9506.
The presence of certain functional groups like -OH and -OMe in benzofuran derivatives has been associated with increased potency of therapeutic activities. These functional groups have contributed to the potent HIV-RT inhibitory activity and antitumor effects of some benzofuran compounds2. Furthermore, benzofuran derivatives have shown potent CYP19 (aromatase) inhibitory activity, which is greater than that observed for the reference drug arimidex5.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4